ethyl 4-methyl-2H-pyrrole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.
Esterification: Another method includes the esterification of 4-methyl-2-pyrrolecarboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: Industrial production often employs the esterification method due to its efficiency and scalability. The reaction typically involves heating the reactants under reflux with an acid catalyst to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2 and 5 positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
Ethyl 4-methyl-2H-pyrrole-5-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2H-pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Ethyl 2,5-dihydro-1H-pyrrole-2-carboxylate: Similar in structure but differs in the saturation of the pyrrole ring.
Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate: Contains a phenyl group, which alters its chemical properties and applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Contains a sulfur atom in the ring, leading to different reactivity and biological activities.
Uniqueness: Ethyl 4-methyl-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .
Properties
CAS No. |
408517-57-7 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 4-methyl-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4H,3,5H2,1-2H3 |
InChI Key |
UNTGIINPGVOEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NCC=C1C |
Origin of Product |
United States |
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